molecular formula C16H11ClFNO B5743389 (E)-3-(5-chloro-2-methoxyphenyl)-2-(2-fluorophenyl)prop-2-enenitrile

(E)-3-(5-chloro-2-methoxyphenyl)-2-(2-fluorophenyl)prop-2-enenitrile

Cat. No.: B5743389
M. Wt: 287.71 g/mol
InChI Key: CNYMOZGZKHKHLB-WQLSENKSSA-N
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Description

(E)-3-(5-chloro-2-methoxyphenyl)-2-(2-fluorophenyl)prop-2-enenitrile is an organic compound that belongs to the class of nitriles. This compound features a conjugated system with a nitrile group, a chloro-substituted methoxyphenyl group, and a fluorophenyl group. Such compounds are often of interest in medicinal chemistry and materials science due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(5-chloro-2-methoxyphenyl)-2-(2-fluorophenyl)prop-2-enenitrile typically involves a multi-step process:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-chloro-2-methoxybenzaldehyde and 2-fluorobenzaldehyde.

    Formation of Intermediate: A key intermediate, such as a chalcone, is formed through a Claisen-Schmidt condensation reaction between the aldehydes and an appropriate ketone.

    Nitrile Formation: The intermediate is then subjected to a cyanation reaction to introduce the nitrile group. This can be achieved using reagents like sodium cyanide or potassium cyanide under basic conditions.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be optimized for scale, yield, and cost-effectiveness. This may involve:

    Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and safety.

    Catalysis: Employing catalysts to improve reaction rates and selectivity.

    Green Chemistry Principles: Implementing environmentally friendly solvents and reagents to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(5-chloro-2-methoxyphenyl)-2-(2-fluorophenyl)prop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

    Substitution: The chloro and fluoro substituents can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines or alkanes.

    Substitution: Formation of substituted aromatic compounds with different functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Explored as a lead compound for drug development due to its unique structural features.

    Industry: Utilized in the production of advanced materials, such as polymers or liquid crystals.

Mechanism of Action

The mechanism of action of (E)-3-(5-chloro-2-methoxyphenyl)-2-(2-fluorophenyl)prop-2-enenitrile depends on its specific application:

    Biological Activity: The compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. This could involve binding to active sites or altering protein conformation.

    Chemical Reactivity: The compound’s reactivity is influenced by the electron-withdrawing effects of the chloro and fluoro substituents, which can stabilize reaction intermediates and influence reaction pathways.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-(4-chlorophenyl)-2-(2-fluorophenyl)prop-2-enenitrile: Similar structure but lacks the methoxy group.

    (E)-3-(5-chloro-2-methoxyphenyl)-2-phenylprop-2-enenitrile: Similar structure but lacks the fluoro group.

Uniqueness

(E)-3-(5-chloro-2-methoxyphenyl)-2-(2-fluorophenyl)prop-2-enenitrile is unique due to the combination of chloro, methoxy, and fluoro substituents, which can influence its chemical reactivity and biological activity. This unique combination of functional groups can lead to distinct properties and applications compared to similar compounds.

Properties

IUPAC Name

(E)-3-(5-chloro-2-methoxyphenyl)-2-(2-fluorophenyl)prop-2-enenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClFNO/c1-20-16-7-6-13(17)9-11(16)8-12(10-19)14-4-2-3-5-15(14)18/h2-9H,1H3/b12-8-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNYMOZGZKHKHLB-WQLSENKSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C=C(C#N)C2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)Cl)/C=C(/C#N)\C2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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